2-Methyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl
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Overview
Description
2-Methyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl typically involves multi-step organic reactions. The process starts with the preparation of the core pyrido-oxazine structure, followed by the introduction of the piperidinyl and phenyl groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
2-Methyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
- 4-Hydroxy-2-quinolones
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
What sets 2-Methyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88810-13-3 |
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Molecular Formula |
C21H30Cl3N3O |
Molecular Weight |
446.8 g/mol |
IUPAC Name |
2-methyl-4-(1-phenyl-2-piperidin-1-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C21H27N3O.3ClH/c1-17-15-24(21-20(25-17)11-8-12-22-21)19(18-9-4-2-5-10-18)16-23-13-6-3-7-14-23;;;/h2,4-5,8-12,17,19H,3,6-7,13-16H2,1H3;3*1H |
InChI Key |
IZQWKWWHISTIQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=C(O1)C=CC=N2)C(CN3CCCCC3)C4=CC=CC=C4.Cl.Cl.Cl |
Origin of Product |
United States |
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